Bienvenue dans la boutique en ligne BenchChem!

Sitagliptin impurity F

Pharmacopoeial Monograph Impurity Classification Regulatory Specification

Sitagliptin impurity F, chemically designated as (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide) , is a process-related dimeric impurity of the DPP-4 inhibitor sitagliptin phosphate monohydrate. With a molecular formula of C22H24F6N4O2 and a molecular weight of 490.44 g/mol , this compound arises from side reactions during the manufacturing process of the active pharmaceutical ingredient.

Molecular Formula C22H24F6N4O2
Molecular Weight 490.4 g/mol
Cat. No. B13435703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin impurity F
Molecular FormulaC22H24F6N4O2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N
InChIInChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1
InChIKeyKXZDIEYEXQRASS-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin Impurity F (CAS 1608491-98-0) Reference Standard: Identity, Origin, and Procurement Context


Sitagliptin impurity F, chemically designated as (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide) [1], is a process-related dimeric impurity of the DPP-4 inhibitor sitagliptin phosphate monohydrate. With a molecular formula of C22H24F6N4O2 and a molecular weight of 490.44 g/mol [2], this compound arises from side reactions during the manufacturing process of the active pharmaceutical ingredient. Impurity F is not listed among the specified impurities in the European Pharmacopoeia monograph for sitagliptin phosphate monohydrate , placing it in the unspecified impurity category and subjecting it to general acceptance thresholds rather than an individually assigned limit. Its primary application is as a reference standard for analytical method development, method validation, and quality control release testing during commercial production of sitagliptin [3].

Why Sitagliptin Impurity F Cannot Be Substituted with Other Sitagliptin Impurity Reference Standards in Analytical Workflows


Sitagliptin impurities differ fundamentally in chemical structure, molecular weight, chromatographic behavior, and pharmacopoeial classification, making direct interchange impossible without compromising analytical accuracy. Impurity F (MW 490.44) is a symmetrical dimer bridged by an ethylene diamine linker , whereas EP Impurity A (the S-enantiomer, MW ~505 as phosphate salt), EP Impurity B (2,5-difluoro analog), and EP Impurity C (mono-desfluoro variant, MW 389.32) are monomeric species with distinct substitution patterns . USP acceptance criteria for organic impurities set an individual limit of NMT 0.10% and a total impurity limit of NMT 0.5% [1], while the S-enantiomer (Impurity A) carries its own specific acceptance criterion of NMT 0.5% per the EP framework . Using a different impurity reference standard (e.g., Impurity A or C) to quantify Impurity F would yield incorrect relative response factors and potentially lead to erroneous batch release decisions. The quantitative evidence below establishes exactly where Impurity F differs from its closest analogs.

Sitagliptin Impurity F vs. Comparator Impurities: Quantitative Differentiation Evidence for Procurement Decisions


Pharmacopoeial Classification: Unspecified Impurity Status vs. Specified Impurity A (Enantiomer)

In the European Pharmacopoeia monograph for sitagliptin phosphate monohydrate, three impurities are explicitly described: Impurity A (the S-enantiomer, a specified impurity with an individually assigned acceptance criterion), and Impurities B and C, which are classified as unspecified . Sitagliptin Impurity F is not listed among these three codified impurities and therefore falls outside the specified impurity framework, subjecting it to the general unspecified impurity threshold. In contrast, the USP monograph at Section 4.1 establishes a general acceptance criterion of NMT 0.10% for any individual unspecified impurity and NMT 0.5% for total impurities [1]. The S-enantiomer (Impurity A) carries an independent enantiomeric purity limit of NMT 0.5% under the separate test at Section 4.2 [1]. This regulatory distinction means that Impurity F must be independently identified, quantified, and controlled using a dedicated reference standard rather than being grouped under another impurity's response factor. Procurement of a validated Impurity F reference standard is therefore essential for accurate quantitation and regulatory compliance.

Pharmacopoeial Monograph Impurity Classification Regulatory Specification

Structural Differentiation: Ethylene Diamine-Bridged Dimer vs. Monomeric Impurities by Molecular Weight

Sitagliptin Impurity F (C22H24F6N4O2, MW 490.44 g/mol) is a symmetrical dimer in which two (R)-3-amino-4-(2,4,5-trifluorophenyl)butanamide moieties are bridged by an ethylene-1,2-diyl linker . This structure is fundamentally different from the monomeric impurities codified in the EP monograph: EP Impurity C (2,4-difluoro sitagliptin, C16H16F5N5O, MW 389.32 g/mol) , and EP Impurity D (3-desamino-2,3-dehydrositagliptin, C16H12F6N4O, MW 390.28 g/mol) [1]. The mass difference of approximately 100-101 g/mol between Impurity F and these monomeric impurities provides unambiguous differentiation by LC-MS. Additionally, Impurity F contains six fluorine atoms (F6) vs. five (F5) in Impurity C or six (F6) in a different arrangement in Impurity D, producing distinct isotopic patterns in mass spectrometry. The dimeric nature also confers a larger hydrodynamic radius, resulting in a substantially longer retention time under reversed-phase HPLC conditions compared to monomeric impurities [2].

Molecular Weight Structural Identity Dimer Impurity

Synthetic Accessibility and Reference Standard Purity: >98% HPLC Purity with Defined Synthetic Route

A published patent (CN106478637A) provides a detailed, reproducible synthetic route for Sitagliptin Impurity F with documented quality metrics [1]. The synthesis proceeds via condensation of 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-trifluoromethyl-1,2,4-triazolo[4,3-a]pyrazine (IV) with (R)-3-(tert-butoxycarbonyl)amino-4-(2,4,5-trifluorophenyl)butanoic acid (III) using DMTMM as condensing agent, followed by Boc-deprotection with trifluoroacetic acid. This method yields Impurity F in 83.76% overall yield with an HPLC purity of 98.69% [1]. In contrast, the synthesis of the USP impurities 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin, as reported in the ACS Omega publication, employs a three-step cobalt-catalyzed cross-coupling approach with different starting materials and reaction conditions [2]. The availability of a validated, high-yielding synthetic route for Impurity F ensures that reference standard lots can be consistently produced with high purity, which is critical for accurate quantitative analysis and reliable relative response factor determination.

Synthetic Route HPLC Purity Reference Standard

ICH M7 Genotoxicity Risk Classification: Absence of Structural Alerts for Mutagenicity vs. Nitroso Impurity NTTP

Under the ICH M7 framework for assessment and control of DNA-reactive (mutagenic) impurities, the recently identified nitroso-sitagliptin impurity NTTP (7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) received a compound-specific acceptable intake limit of 37 ng/day due to its mutagenic potential, determined by read-across from a structurally related N-nitrosamine . Sitagliptin Impurity F, as an ethylene diamine-bridged bis-amide, lacks the N-nitroso functional group and the triazolopyrazine N-nitroso substructure that confers genotoxic potential to NTTP. Dimeric amide impurities of this structural class are generally classified as ordinary process-related impurities rather than potential genotoxic impurities , subjecting them to the standard ICH Q3A qualification thresholds (identification threshold 0.10%, qualification threshold 0.15%) for a maximum daily dose >2 g/day of sitagliptin [1]. This classification differential has direct procurement implications: Impurity F can be managed under routine organic impurity specifications, whereas NTTP requires dedicated, highly sensitive LC-MS/MS analytical methods (LOQ of 0.005 ppm) .

Genotoxicity ICH M7 Nitrosamine Safety Assessment

USP and EP Organic Impurities Acceptance Criteria: Quantified Control Thresholds for Unspecified Impurities Including Impurity F

The USP 2025 monograph for Sitagliptin Phosphate establishes explicit acceptance criteria for organic impurities: any individual impurity is limited to NMT 0.10%, total impurities are limited to NMT 0.5%, and peaks below 0.05% are to be disregarded [1]. The EP monograph for sitagliptin phosphate monohydrate specifies three impurities (A, B, C) in the monograph text, of which only Impurity A (S-enantiomer) carries an individually assigned acceptance criterion; Impurities B and C are coded as unspecified impurities . Impurity F, as a known process-related dimer, is not assigned an individual limit in either compendial monograph and thus must be controlled under the general unspecified impurity criterion of NMT 0.10% [1]. Accurate quantitation of Impurity F at or near this threshold requires a characterized reference standard with confirmed relative response factor (RRF), as the dimeric structure may produce a detector response that differs from sitagliptin itself or from monomeric impurities [2].

Acceptance Criteria Organic Impurities USP Monograph

Sitagliptin Impurity F Reference Standard: Key Application Scenarios for Analytical Development, Quality Control, and Regulatory Submission


Analytical Method Development and Validation for ANDA Submission

During ANDA development, a dedicated Sitagliptin Impurity F reference standard is required for establishing relative retention time (RRT) and relative response factor (RRF) values under the chromatographic conditions specified in USP Section 4.1 (L10 cyano column, acetonitrile/phosphate buffer gradient at pH 2.0, UV 205 nm) [1]. The validated HPLC purity of 98.69% achieved in the published synthetic route [2] provides assurance that the reference standard is suitable for system suitability testing, linearity determination across the 0.05%–0.15% range (corresponding to the unspecified impurity identification and qualification thresholds), and accuracy/recovery studies at the NMT 0.10% acceptance criterion.

Quality Control Batch Release Testing of Sitagliptin Phosphate API

In routine QC batch release, Impurity F must be individually identified and quantified using a validated reference standard to demonstrate compliance with the USP acceptance criterion of NMT 0.10% for any individual unspecified impurity [1]. The dimeric structure of Impurity F (MW 490.44, with six fluorine atoms) provides a unique LC-MS signature that distinguishes it from monomeric EP impurities, enabling unambiguous peak identification when spiked reference standard is co-injected with the sample.

Impurity Profile Characterization for DMF and CMC Regulatory Submissions

The Drug Master File (DMF) and Chemistry, Manufacturing, and Controls (CMC) sections require a comprehensive impurity profile including the structural elucidation of all process-related impurities above the ICH Q3A identification threshold (0.10% for sitagliptin at maximum daily dose ≥2 g/day) [3]. Impurity F, with its patented synthetic route and full spectroscopic characterization (1H NMR, 13C NMR, ESI-MS, and IR provided in CN106478637A) [2], meets the structural confirmation requirements expected by regulatory agencies. Procurement of a characterized reference standard enables the demonstration of impurity fate and purge across the synthetic process.

Stability-Indicating Method Development for Forced Degradation Studies

In forced degradation studies under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic), Impurity F may form as a degradation product through dimerization pathways. A characterized reference standard with confirmed HPLC purity enables accurate quantification of degradation product levels over the shelf-life of sitagliptin drug substance and drug product [4]. The USP monograph specifically requires that the organic impurities test differentiate degradation products from process impurities, with limits applied to 'any unspecified degradation product' and 'total degradation products' in the updated tablet monograph [1].

Quote Request

Request a Quote for Sitagliptin impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.